
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The furan and pyridine rings are connected by a methylene bridge. The compound also contains a methoxy group and a nicotinamide moiety .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . In the case of furan derivatives, they are important intermediates for the synthesis of oxygenated natural products .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple rings and functional groups. The furan and pyridine rings contribute to the aromaticity of the compound, while the methoxy group and nicotinamide moiety add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve the use of catalysts and specific reaction conditions . For instance, the reaction of cyclohexyl isocyanide, benzaldehyde, and 1,3-di(pyridin-2-yl)propane-1,3-dione in dichloroethane at reflux condition can lead to the formation of a similar compound .Scientific Research Applications
Antiprotozoal Agents
- A study explored the synthesis of compounds including those similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide, demonstrating strong DNA affinities and in vitro and in vivo activity against Trypanosoma and Plasmodium falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004).
Maillard Reaction Polymers
- Research identified N-substituted pyrroles and 2-furaldehyde, components related to this compound, as key elements in the Maillard reaction, forming melanoidin-like polymers. This has implications in food chemistry and material science (Tressl et al., 1998).
Synthesis and Reactivity
- The compound's reactivity was explored in the context of asymmetric synthesis and chemical reactions, providing insights into its potential for synthesizing enantio-enriched compounds, which could be useful in pharmaceuticals and organic chemistry (Bruyère et al., 2003).
Photoreactions
- Studies have shown the compound's involvement in photochemical reactions, like photocycloaddition with pyridine, indicating potential applications in photochemistry and materials science (Sakamoto et al., 1999).
Quantum Chemical Studies
- Quantum chemical studies of furan derivatives, including those structurally related to this compound, provide insights into their stability and reactivity. This has implications in fields like biofuels and chemical kinetics (Simmie et al., 2013).
Future Directions
The future directions for research on “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” could include further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation . Additionally, the compound’s potential applications in drug discovery could be investigated, given the biological activities exhibited by many furan derivatives .
properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDANFZLICFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

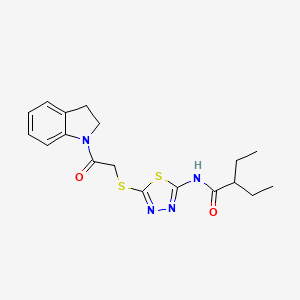
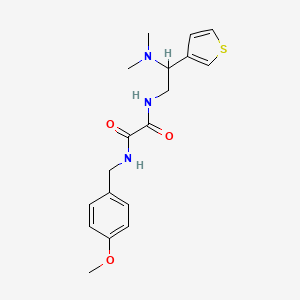
![N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2720871.png)
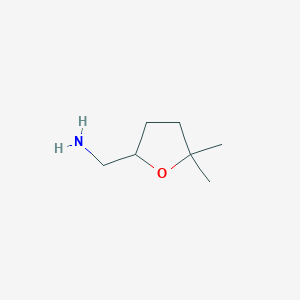
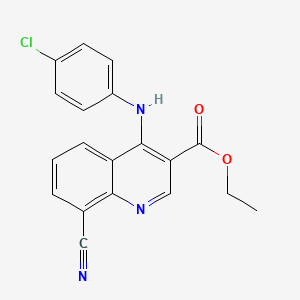
![(2,5-dimethylfuran-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2720877.png)
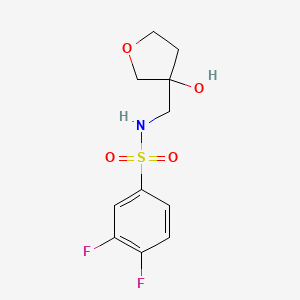
![6-Chloro-N-[2-(furan-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2720881.png)
![2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine](/img/structure/B2720883.png)
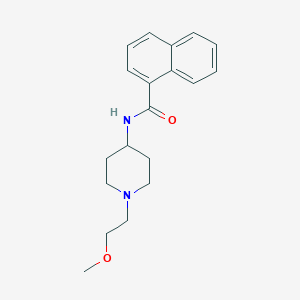
![2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2720886.png)
![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)
![2-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2720890.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2720891.png)